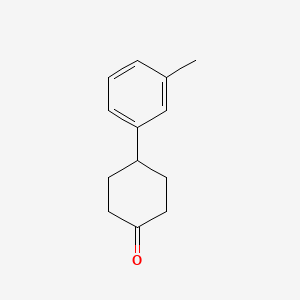

4-(m-Tolyl)cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-4,9,11H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQMFUKUEXEZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 4 M Tolyl Cyclohexanone

Reactivity of the Ketone Carbonyl Group

The ketone functional group in 4-(m-Tolyl)cyclohexanone is a primary site for chemical reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions (e.g., acetal/ketal formation)

Nucleophilic addition is a fundamental reaction of aldehydes and ketones. uni-muenchen.de The carbonyl carbon is sp² hybridized and has a trigonal planar geometry. During nucleophilic attack, the hybridization changes to sp³, resulting in a tetrahedral intermediate. uni-muenchen.denih.gov

A common example of nucleophilic addition is the formation of acetals (or ketals from ketones), which serve as protecting groups for the carbonyl functionality. libretexts.org The reaction of this compound with two equivalents of an alcohol, or one equivalent of a diol like ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., HCl, p-toluenesulfonic acid) leads to the formation of the corresponding ketal. pressbooks.pubalagappauniversity.ac.in The reaction is reversible and proceeds through a hemiacetal intermediate. pressbooks.pub To drive the equilibrium towards the acetal, water is typically removed using methods like a Dean-Stark trap. pressbooks.pub Acetals are stable under basic and neutral conditions but can be readily hydrolyzed back to the ketone with aqueous acid, making them effective protecting groups. alagappauniversity.ac.in

General Mechanism for Ketal Formation:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. pressbooks.pub

Nucleophilic attack by alcohol: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. pressbooks.pub

Deprotonation: A base (like another alcohol molecule or the conjugate base of the acid catalyst) removes a proton to form a neutral hemiacetal. pressbooks.pub

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). pressbooks.pub

Elimination of water: A molecule of water is eliminated, generating a resonance-stabilized oxonium ion. alagappauniversity.ac.in

Second nucleophilic attack: A second molecule of alcohol attacks the oxonium ion. pressbooks.pub

Final deprotonation: Deprotonation yields the final ketal product and regenerates the acid catalyst. pressbooks.pub

| Reactant | Reagent(s) | Product Type | Conditions |

| This compound | 2 eq. Methanol (B129727), H⁺ catalyst | Dimethyl Ketal | Reversible, water removal |

| This compound | 1 eq. Ethylene Glycol, H⁺ catalyst | Cyclic Ketal | Reversible, water removal |

Oxidation Pathways

The ketone group of this compound is generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, oxidation can occur. One significant oxidation pathway for cyclic ketones is the Baeyer-Villiger oxidation, which converts the ketone into a lactone (a cyclic ester) using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. For unsymmetrical ketones like this compound, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms, with tertiary carbons migrating in preference to secondary carbons.

Another oxidative pathway involves cleavage of the cyclohexanone (B45756) ring. The oxidation of cyclohexanone and its substituted derivatives, such as 4-methylcyclohexanone (B47639), with air in the presence of catalysts can yield dicarboxylic acids. researchgate.net For instance, the oxidation of cyclohexanone can produce adipic acid, along with smaller C4 and C5 dicarboxylic acids. researchgate.net It is expected that this compound would undergo similar ring-opening oxidation to produce a mixture of substituted dicarboxylic acids.

| Oxidation Reaction | Reagent(s) | Major Product Type |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Lactone |

| Ring-Opening Oxidation | Air, Catalyst | Dicarboxylic Acid |

Reduction Reactions (e.g., catalytic hydrogenation)

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 4-(m-Tolyl)cyclohexanol. This transformation can be achieved using various reducing agents.

Catalytic Hydrogenation: This is a common method for reducing ketones to alcohols. The reaction involves treating the ketone with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. nih.gov Catalysts such as palladium (Pd), platinum (Pt), ruthenium (Ru), and rhodium (Rh) are frequently used. nih.govchemrxiv.org For example, the hydrogenation of phenol (B47542) derivatives to cyclohexanones and subsequently to cyclohexanols is a well-studied industrial process. chemrxiv.org The selective hydrogenation of p-cresol (B1678582) to 4-methylcyclohexanone has been demonstrated using a Pd/γ-Al₂O₃ catalyst. researchgate.net Similar conditions would be effective for the reduction of this compound. Kinetic studies on cyclohexanone hydrogenation have been performed using ruthenium and osmium complexes, providing insight into the reaction mechanism. nih.govnumberanalytics.com

Hydride Reduction: Metal hydride reagents are also highly effective for the reduction of ketones. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices. NaBH₄ is a milder, more selective reagent used in protic solvents like methanol or ethanol, while LiAlH₄ is a much stronger reducing agent that must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

| Reduction Method | Reagent(s) | Product |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, PtO₂, Ru) | 4-(m-Tolyl)cyclohexanol |

| Hydride Reduction | NaBH₄ in Alcohol | 4-(m-Tolyl)cyclohexanol |

| Hydride Reduction | 1. LiAlH₄ in Ether/THF 2. H₃O⁺ workup | 4-(m-Tolyl)cyclohexanol |

Reactivity of the Cyclohexanone Alpha-Carbons

The α-carbons (the carbon atoms adjacent to the carbonyl group) of this compound are another key site of reactivity. The protons attached to these carbons are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. This allows the α-carbons to act as nucleophiles in a variety of carbon-carbon bond-forming reactions.

Condensation Reactions (e.g., Claisen-Schmidt condensation for chalcone (B49325) derivatives)

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone with α-hydrogens and an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgnih.gov This reaction is a type of crossed aldol (B89426) condensation. asianpubs.org Cyclohexanones are frequently used as the ketone component in these reactions. In the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), this compound can react with two equivalents of an aromatic aldehyde. asianpubs.orgwikipedia.org

The mechanism involves the deprotonation of an α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) to form a conjugated α,β-unsaturated ketone. Since this compound has two reactive α-positions (C2 and C6), the reaction typically proceeds on both sides to yield an α,α'-bis(benzylidene)cycloalkanone, a class of compounds related to chalcones. asianpubs.orgwikipedia.org

| Reactants | Base Catalyst | Product Type |

| This compound + 2 eq. Benzaldehyde | NaOH or KOH | 2,6-bis(benzylidene)-4-(m-tolyl)cyclohexanone |

| This compound + 2 eq. Substituted Benzaldehyde | NaOH or KOH | 2,6-bis(substituted-benzylidene)-4-(m-tolyl)cyclohexanone |

Michael Addition Reactions

The enolate of this compound can also serve as a nucleophile (a Michael donor) in a Michael addition reaction. masterorganicchemistry.com This reaction involves the 1,4-conjugate addition of the nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). masterorganicchemistry.comlibretexts.org The reaction is thermodynamically controlled and results in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor. youtube.com

The reaction is typically catalyzed by a base, which generates the required enolate from the ketone. The resulting adduct, after protonation, is a 1,5-dicarbonyl compound (or a related structure). This reaction is a powerful tool for constructing more complex molecular frameworks. The stereochemistry of the addition to the cyclohexanone ring can be influenced by the reaction conditions and the substitution pattern of the ketone.

General Michael Reaction:

Michael Donor: this compound (forms an enolate)

Michael Acceptor: α,β-Unsaturated compound (e.g., enone, acrylate (B77674), acrylonitrile)

Catalyst: Base (e.g., NaOH, NaOEt, KOH)

| Michael Donor | Michael Acceptor | Product Structure |

| This compound | Methyl vinyl ketone | 2-(3-oxobutyl)-4-(m-tolyl)cyclohexan-1-one |

| This compound | Acrylonitrile | 3-(6-oxo-3-(m-tolyl)cyclohexyl)propanenitrile |

Transformations Involving the m-Tolyl Moiety

The m-tolyl group of this compound is an aromatic ring that can undergo various functionalization reactions, primarily through electrophilic aromatic substitution (EAS). The reactivity and orientation of these substitutions are influenced by the two substituents already present on the benzene (B151609) ring: the methyl group and the cyclohexanone moiety.

Aromatic Ring Functionalization

The benzene ring can be functionalized through several classic electrophilic aromatic substitution reactions. These reactions involve the generation of a potent electrophile that is subsequently attacked by the electron-rich aromatic ring, leading to the replacement of a hydrogen atom. masterorganicchemistry.comkhanacademy.orglibretexts.org

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., -Br, -Cl) can be accomplished by treating the compound with Br₂ or Cl₂ in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. The catalyst polarizes the halogen-halogen bond, creating a stronger electrophile.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is a reversible reaction carried out with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile in this case is sulfur trioxide, SO₃.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). iitk.ac.inpressbooks.pubsigmaaldrich.com The Lewis acid helps generate a resonance-stabilized acylium ion, which serves as the electrophile. sigmaaldrich.com This method is generally preferred over Friedel-Crafts alkylation as it avoids polyalkylation and carbocation rearrangements. libretexts.org

Substituent-Directed Reactivity

The regiochemical outcome of electrophilic aromatic substitution on the m-tolyl ring is dictated by the directing effects of the existing substituents. The methyl group (-CH₃) is an activating group that directs incoming electrophiles to the ortho and para positions relative to it. uomosul.edu.iq Conversely, the cyclohexanone ring, attached via a C-C bond, is considered a deactivating group due to the electron-withdrawing nature of the carbonyl, which directs incoming electrophiles to the meta position.

In this compound, the methyl group is at position 3 of the phenyl ring (relative to the cyclohexanone at position 1).

The activating methyl group directs substitution to positions 2, 4, and 6.

The deactivating cyclohexanone group directs to positions 3 and 5 (which is the methyl group itself).

The powerful activating and directing effect of the methyl group dominates. Therefore, electrophilic attack will preferentially occur at the positions activated by the methyl group: C2, C4, and C6. Steric hindrance from the bulky cyclohexanone substituent may influence the distribution of the isomeric products, likely favoring substitution at the C4 (para to the methyl group) and C2 (ortho to the methyl group) positions over the more hindered C6 position.

| Reaction | Reagents | Major Predicted Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-Nitro-5-methylphenyl)cyclohexanone and 4-(4-Nitro-3-methylphenyl)cyclohexanone |

| Bromination | Br₂, FeBr₃ | 4-(2-Bromo-5-methylphenyl)cyclohexanone and 4-(4-Bromo-3-methylphenyl)cyclohexanone |

| Acylation | CH₃COCl, AlCl₃ | 4-(2-Acetyl-5-methylphenyl)cyclohexanone and 4-(4-Acetyl-3-methylphenyl)cyclohexanone |

Ring Transformations and Rearrangements of the Cyclohexanone Core

The cyclohexanone ring in this compound is susceptible to a variety of molecular rearrangements that can alter the ring size or lead to different functional groups. These transformations are fundamental in synthetic organic chemistry for creating complex molecular architectures.

Baeyer-Villiger Oxidation: This reaction oxidizes a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgsigmaaldrich.com The reaction mechanism involves the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom. wikipedia.org The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon (tertiary alkyl > secondary alkyl/aryl > primary alkyl > methyl). For this compound, the migrating group could be either the C-2 methylene (B1212753) group (a primary alkyl migration path) or the C-4 methine group (a tertiary alkyl migration path). Due to the higher migratory aptitude of tertiary carbons, the C4 carbon is expected to migrate, leading to the formation of a seven-membered lactone (a caprolactone (B156226) derivative).

Favorskii Rearrangement: This rearrangement occurs on α-haloketones in the presence of a base, typically resulting in a ring contraction for cyclic ketones. adichemistry.comwikipedia.org The reaction first requires the α-halogenation of this compound to produce, for example, 2-chloro-4-(m-tolyl)cyclohexanone. Treatment with a base, such as sodium methoxide, would then initiate the rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is subsequently opened by the nucleophilic base to yield a ring-contracted product. wikipedia.orgddugu.ac.in This would transform the six-membered ring into a five-membered ring, yielding a derivative of (m-tolyl)cyclopentanecarboxylic acid. adichemistry.com

Beckmann Rearrangement: This reaction is a classic acid-catalyzed transformation of an oxime into an amide. wikipedia.org First, this compound is converted to its corresponding oxime by reacting with hydroxylamine (B1172632) (NH₂OH). The oxime is then treated with a strong acid (e.g., H₂SO₄, P₂O₅) to promote the rearrangement. wikipedia.orgmasterorganicchemistry.com The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. Since the oxime of this compound can exist as two stereoisomers, two different caprolactam regioisomers can potentially be formed, depending on which C-C bond migrates. This reaction is a key industrial process for producing caprolactam, the monomer for Nylon 6, from cyclohexanone oxime. wikipedia.orgscielo.org.mx

Schmidt Reaction: The Schmidt reaction provides another pathway for converting ketones into amides or lactams. wikipedia.org It involves treating the ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. youtube.com Similar to the Beckmann rearrangement, this reaction results in the insertion of a nitrogen atom into the ring, expanding the six-membered cyclohexanone to a seven-membered caprolactam. For an unsymmetrical ketone like this compound, the migration of either the C2 or C6 carbon atom can occur, potentially leading to a mixture of the same two regioisomeric lactams as in the Beckmann rearrangement.

| Transformation | Required Substrate/Reagent | Product Type | Key Features |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., mCPBA) | Lactone (Caprolactone derivative) | Ring expansion via oxygen insertion. Regioselective based on migratory aptitude. |

| Favorskii Rearrangement | α-Halogenation followed by base | Carboxylic acid derivative (Cyclopentane derivative) | Ring contraction. Proceeds via a cyclopropanone intermediate. |

| Beckmann Rearrangement | Oxime derivative with acid catalyst | Lactam (Caprolactam derivative) | Ring expansion. Stereospecific migration of the group anti to the oxime -OH. |

| Schmidt Reaction | Hydrazoic acid (HN₃), acid catalyst | Lactam (Caprolactam derivative) | Ring expansion. Can produce a mixture of regioisomers from unsymmetrical ketones. |

Mechanistic Investigations in 4 M Tolyl Cyclohexanone Chemistry

Elucidation of Reaction Mechanisms in Synthetic Routes

Understanding the step-by-step process by which 4-(m-Tolyl)cyclohexanone is synthesized is essential for controlling the reaction's efficiency and selectivity. This involves examining the roles of catalysts, identifying transient species, and mapping the energy landscape of the reaction.

Catalytic Reaction Mechanism Studies (e.g., metal-mediated C-C bond cleavage)

Transition metal-mediated reactions are powerful tools in organic synthesis, often enabling transformations that are otherwise difficult to achieve. nih.govnih.gov The cleavage of carbon-carbon (C-C) bonds, a challenging yet synthetically valuable process, can be facilitated by transition metal catalysts. nih.govnih.govdtu.dk In the context of cyclohexanone (B45756) derivatives, platinum(II) complexes have been shown to mediate the catalytic cleavage of C-C bonds. acs.org For instance, soluble platinum(II) complexes with a 2-(4-tolyl)pyridine (tolpy) ligand can catalyze the decarbonylation of cyclohexanone, a process involving the cleavage of three C-C bonds. whiterose.ac.uk This transformation is believed to proceed through a mechanism involving fragmentation and transfer hydrogenation, ultimately producing methane (B114726) and butane. acs.orgwhiterose.ac.uk The reaction is thermal in nature and is proposed to involve a homogeneous decarbonylation step. acs.org

Ruthenium-catalyzed reactions also offer insights into C-C bond functionalization. For example, Ru-catalyzed direct arylation of benzylic amines with arylboronates has been developed, showcasing the potential for forming new C-C bonds at positions adjacent to an aryl ring. acs.org While not directly involving this compound, these studies on related systems provide a framework for understanding potential metal-mediated pathways for its synthesis or modification.

Table 1: Metal-Mediated Transformations Relevant to Cyclohexanone Chemistry

| Catalyst/Reagent | Substrate | Transformation | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| [Pt(tolpy)Cl(L)] | Cyclohexanone | Decarbonylation | Cleavage of three C-C bonds, transfer hydrogenation | acs.orgwhiterose.ac.uk |

| Ru3(CO)12 | Benzylic amines and Arylboronates | Direct arylation | sp3 C-H activation | acs.org |

| [MH(CO)(NCMe)2(PPh3)2]BF4 (M = Ru, Os) | Cyclohexanone | Hydrogenation | Oxidative addition of hydrogen is rate-determining | researchgate.netresearchgate.net |

Organocatalytic Mechanistic Insights

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. mdpi.com Proline and its derivatives are well-known organocatalysts for aldol (B89426) reactions involving cyclohexanone. nih.gov Quantum mechanical investigations have provided deep insights into the mechanisms of these reactions. For the proline-catalyzed intermolecular aldol reaction, a favored mechanism involves the formation of a planar enamine intermediate, which enhances the nucleophilicity of the ketone, and the activation of the aldehyde electrophile by the carboxylic acid group of proline. nih.gov This dual activation model explains the high efficiency and stereoselectivity observed in these reactions.

The Mannich reaction, another important C-C bond-forming reaction, can also be organocatalyzed. The synthesis of a new Mannich base from 4-methylcyclohexanone (B47639), aniline, and 4-methylbenzaldehyde (B123495) highlights the application of this reaction in creating complex molecules. researchgate.net The mechanism of the Mannich reaction involves the formation of an iminium ion from the aldehyde and amine, which then reacts with the enol or enamine form of the ketone.

Kinetic Studies of Key Transformations

Kinetic studies are instrumental in determining the rate-limiting step of a reaction and understanding the influence of various parameters on the reaction rate. For the hydrogenation of cyclohexanone catalyzed by cationic ruthenium and osmium complexes, kinetic studies revealed that the reaction rate is first-order in both the metal complex concentration and the hydrogen pressure. researchgate.net This suggests that the oxidative addition of hydrogen to the metal center is the rate-determining step of the catalytic cycle. researchgate.net

In the context of zeolite-catalyzed acylation reactions involving m-tolyl acetate (B1210297), kinetic analysis has shown that the diffusion of bulky molecules within the zeolite pores can be a limiting factor. researchgate.net The formation of an acylium ion from the adsorbed m-tolyl acetate was proposed as the rate-limiting step. researchgate.net

Table 2: Kinetic Data for Cyclohexanone Hydrogenation

| Catalyst | Rate Law | Rate-Determining Step | Reference |

|---|---|---|---|

| [RuH(CO)(NCMe)2(PPh3)2]BF4 | r = k[M][H2] | Oxidative addition of H2 | researchgate.net |

| [OsH(CO)(NCMe)2(PPh3)2]BF4 | r = k[M][H2] | Oxidative addition of H2 | researchgate.net |

Analysis of Reaction Intermediates

The direct observation or trapping of reaction intermediates provides strong evidence for a proposed reaction mechanism. In metal-mediated C-C bond cleavage reactions, reactive organometallic or radical intermediates are often generated. nih.govresearchgate.net For example, in the SmI2-mediated cleavage of a cyclopropane (B1198618) C-C bond, a ketyl radical intermediate is formed, which then undergoes further transformations. nih.gov

In the decarbonylation of cyclohexanone catalyzed by platinum(II) complexes, acetaldehyde (B116499) is proposed as a key intermediate that subsequently undergoes decarbonylation to form methane. whiterose.ac.uk The identification of such intermediates is often achieved through a combination of spectroscopic techniques and trapping experiments.

Isotopic Labeling Studies to Determine Bond Cleavage and Formation

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for bond cleavage and formation events. nih.govacs.orgacs.org In the study of the platinum-mediated decarbonylation of cyclohexanone, deuterium (B1214612) labeling experiments were crucial in demonstrating the involvement of a transfer hydrogenation step in the mechanism. acs.org By using deuterated substrates or solvents, researchers can track the movement of hydrogen atoms and confirm their role in the reaction pathway.

While specific isotopic labeling studies on this compound were not found in the provided search results, the principles of this technique are broadly applicable. For instance, to elucidate the mechanism of a hypothetical synthesis of this compound via a Suzuki-Miyaura coupling, one could use a 13C-labeled aryl boronic acid to confirm the origin of the tolyl group.

In Situ Spectroscopic Probing of Reaction Pathways

In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction, providing a wealth of information about the species present and their concentrations as a function of time. whiterose.ac.uk Techniques such as NMR and IR spectroscopy are particularly valuable in this regard.

For the decarbonylation of cyclohexanone catalyzed by platinum(II) complexes, in situ spectroscopic studies were part of the mechanistic investigation. whiterose.ac.uk Similarly, in the nickel-catalyzed cyclotrimerization of alkynes, in situ characterization of alkyne complexes was possible using NMR spectroscopy, even though these intermediates could not be isolated. acs.org These studies provide a dynamic picture of the reaction, revealing the formation and consumption of intermediates and helping to construct a detailed reaction profile.

Retrosynthetic Analysis Strategies for 4 M Tolyl Cyclohexanone

Fundamental Principles of Retrosynthetic Disconnections

The core of retrosynthetic analysis lies in the disconnection approach, where bonds within the target molecule are broken to generate simplified precursor structures known as synthons. ajrconline.orglkouniv.ac.in Synthons are idealized fragments, often ionic, that may not be stable enough to exist in reality but represent the reactive character needed for the corresponding synthetic step. ias.ac.inethz.ch Each synthon has a real-world chemical equivalent, a reagent that can be used in the laboratory to effect the desired transformation. ajrconline.orglkouniv.ac.in

The process begins by identifying the functional groups in the target molecule and considering disconnections that correspond to reliable and high-yielding chemical reactions in the forward direction. ias.ac.insathyabama.ac.in This reverse-synthesis process is indicated by a retrosynthetic arrow (⇒). lkouniv.ac.in The primary goals of each disconnection are to simplify the molecular structure, reduce complexity, and lead to readily accessible starting materials. e3s-conferences.org Strategic disconnections often occur at points that break the molecule into roughly equal halves (a convergent approach) or at bonds adjacent to functional groups, which can facilitate known chemical reactions. sathyabama.ac.ine3s-conferences.org

Key strategies in this approach include:

Disconnection: The imaginary breaking of a bond to simplify the molecule. ethz.ch

Functional Group Interconversion (FGI): The conversion of one functional group into another to facilitate a disconnection or to prepare for a subsequent synthetic step. lkouniv.ac.inic.ac.uk This is crucial when a direct disconnection does not correspond to a known, reliable reaction. ias.ac.in

Chemoselectivity: When multiple functional groups are present, the disconnection strategy must consider which group would react selectively with a given reagent. e3s-conferences.org

By repeatedly applying these principles, a "synthetic tree" can be constructed, outlining various potential synthetic routes to the target molecule. libretexts.org

Strategic Disconnections for the Cyclohexanone (B45756) Ring System

The 4-(m-Tolyl)cyclohexanone structure features a cyclohexanone ring, which offers several opportunities for strategic disconnections. The presence of the ketone functional group and the aryl substituent are key guides for the retrosynthetic plan.

C-C bond disconnections are powerful tools for simplifying cyclic systems. For the this compound ring, several C-C bond-forming reactions can be considered in the reverse direction.

Michael Addition/Robinson Annulation: A common strategy for forming six-membered rings is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation. Retrosynthetically, this involves a 1,5-dicarbonyl disconnection. For this compound, an FGI would first be required to introduce another carbonyl group to create a suitable precursor. A more direct approach is a conjugate addition (Michael addition) disconnection. Disconnecting the bond between C-3 and C-4 (or C-4 and C-5) and the m-tolyl group at C-4 suggests a conjugate addition of an m-tolyl nucleophile to cyclohexenone. nih.gov

Diels-Alder Reaction: A [4+2] cycloaddition, the Diels-Alder reaction, is a highly efficient method for forming cyclohexene (B86901) rings. lkouniv.ac.in A disconnection of the cyclohexanone ring could reveal a diene and a dienophile. For the target molecule, this would involve an FGI of the ketone to a double bond, followed by a [4+2] disconnection. nih.gov

Friedel-Crafts Type Reactions: The bond between the cyclohexyl ring and the tolyl group can be disconnected. This suggests a Friedel-Crafts type reaction, such as the alkylation of toluene (B28343) with a cyclohexenyl or cyclohexyl electrophile, or the acylation followed by reduction. quora.com For instance, reacting phenyl magnesium bromide with cyclohexanone, followed by deoxygenation, is a plausible forward reaction. quora.com

A summary of potential C-C disconnections is presented in the table below.

| Disconnection Strategy | Forward Reaction | Resulting Precursors/Synthons |

| Conjugate Addition | Michael Addition of an organometallic tolyl reagent to cyclohexenone. | m-Tolyl nucleophile (e.g., m-tolylboronic acid or m-tolyl Grignard) and cyclohexenone. |

| Diels-Alder Cycloaddition | Diels-Alder reaction between a diene and a substituted dienophile. | A substituted 1,3-butadiene (B125203) and a vinyl ketone derivative. |

| Friedel-Crafts Alkylation/Acylation | Friedel-Crafts reaction between toluene and a cyclohexyl-derived electrophile. | Toluene and a cyclohexene derivative or cyclohexanoyl chloride (followed by reduction). |

While the primary structure of this compound is carbon-based, C-O bond disconnections related to the ketone are fundamental. The most apparent disconnection is that of the carbonyl group itself, which is typically addressed through FGI rather than a direct bond cleavage. For example, the ketone can be seen as arising from the oxidation of a corresponding secondary alcohol, 4-(m-Tolyl)cyclohexanol. ic.ac.uk This FGI step (C=O ← C-OH) is a key tactical move. The resulting alcohol can then be subjected to C-C disconnections as described above.

Application of Functional Group Interconversions (FGIs) and Transpositions

Functional Group Interconversion (FGI) is the process of converting one functional group into another to enable a more effective disconnection. ic.ac.uk It is a tactical maneuver essential for navigating complex synthetic pathways. ias.ac.in

In the context of this compound, several FGIs are strategically important:

Ketone to Alkene/Alcohol: As mentioned, the ketone can be retrosynthetically converted to a secondary alcohol (FGI: C=O ⇒ CH-OH). This is a common step, as alcohols can be formed through various C-C bond-forming reactions like Grignard reactions. pearson.com The alcohol itself could be derived from an alkene (FGI: CH-OH ⇒ C=C) via hydration, or the alkene could be a target for disconnections like Diels-Alder.

Functional Group Addition (FGA): In some cases, a functional group must be added to a precursor to facilitate a key reaction. ias.ac.in For instance, if a Robinson annulation pathway were pursued, additional functional groups would need to be introduced to the precursors to create the necessary enolates and Michael acceptors.

Functional group transpositions, the movement of a functional group within a carbon skeleton, are less common for this specific target but are a valid retrosynthetic tool. This could involve, for example, a sequence of elimination and re-addition reactions to move a double bond to a more strategic position before a disconnection.

Identification of Synthons and Readily Available Starting Materials

The retrosynthetic analysis culminates in the identification of synthons and their corresponding commercially available synthetic equivalents. ajrconline.org

Based on the disconnections discussed, several key synthons for this compound can be identified:

| Synthon | Type | Synthetic Equivalent (Reagent) | Corresponding Disconnection |

| m-Tolyl⁻ | Anion | m-Tolylmagnesium bromide (Grignard reagent) or m-Tolyllithium | Conjugate Addition, Grignard Reaction |

| m-Tolyl⁺ | Cation | m-Tolylboronic acid | Suzuki Coupling |

| Cyclohexenone electrophile | Electrophile | Cyclohex-2-en-1-one | Conjugate Addition (Michael) |

| Cyclohexanone enolate | Anion | Cyclohexanone (with base like LDA) | Alkylation/Arylation |

| Benzene (B151609)/Toluene | Neutral | Toluene | Friedel-Crafts Alkylation |

The goal is to trace the synthesis back to simple, inexpensive, and commercially available starting materials. ias.ac.in For this compound, the most logical and readily available starting materials would be:

Toluene or its derivatives (e.g., m-bromotoluene, m-cresol)

Cyclohexanone or cyclohex-2-en-1-one nih.govpearson.com

Simple reagents for creating organometallics (e.g., magnesium, n-butyllithium)

Reagents for coupling reactions (e.g., boronic acids, palladium catalysts)

Design of Multi-Step Synthetic Pathways

Based on the retrosynthetic analysis, several multi-step synthetic pathways can be proposed. A multi-step synthesis involves a sequence of reactions to build the target molecule from the chosen starting materials. savemyexams.comhrpatelpharmacy.co.in

Pathway 1: Conjugate Addition Approach

This is often one of the most direct routes for 4-arylcyclohexanones. nih.gov

Preparation of Organometallic Reagent: Convert m-bromotoluene to m-tolylmagnesium bromide by reacting it with magnesium turnings in dry ether.

Conjugate Addition: React the m-tolylmagnesium bromide with cyclohex-2-en-1-one in the presence of a copper catalyst (e.g., CuI) to perform a 1,4-conjugate addition (Michael addition).

Work-up: Quench the reaction with an aqueous acid solution to yield the final product, this compound.

Pathway 2: Suzuki Coupling Approach

This pathway uses a modern cross-coupling reaction.

FGI on Cyclohexanone: Convert cyclohexanone to an enol triflate by reacting it with a base and a triflating agent (e.g., PhNTf₂). This creates an electrophilic partner at C-2. An alternative is to create 4-iodocyclohex-1-en-1-ol.

Preparation of Boronic Acid: m-Tolylboronic acid is commercially available or can be prepared from m-bromotoluene.

Suzuki Coupling: Perform a palladium-catalyzed Suzuki coupling between the cyclohexenyl triflate and m-tolylboronic acid.

Reduction/Isomerization: The resulting cyclohexadiene product would need to be selectively reduced to give the desired this compound. A more direct Suzuki coupling to form the C(sp³)-C(sp²) bond at the 4-position is also a possibility using a suitable 4-substituted cyclohexanone derivative.

Pathway 3: Friedel-Crafts Acylation and Reduction

Acylation: React toluene with cyclohexene-1-carbonyl chloride under Friedel-Crafts conditions (e.g., AlCl₃ catalyst). This would likely produce a mixture of ortho and para isomers, with the meta isomer being a minor product due to the directing effects of the methyl group. This makes the pathway less ideal for specifically targeting the meta isomer.

Reduction: The resulting aryl ketone would then need the double bond and the exocyclic ketone reduced to yield the target molecule. This multi-step reduction adds complexity.

Each proposed pathway has advantages and disadvantages regarding yield, cost, stereoselectivity, and the availability of starting materials. The conjugate addition route is often the most efficient and straightforward for this class of compounds. nih.gov

Computational and Theoretical Studies on 4 M Tolyl Cyclohexanone Systems

Quantum Chemical Investigations of Molecular Structure

Quantum chemical investigations are fundamental to determining the most stable arrangement of atoms in a molecule and understanding its conformational possibilities.

Geometry optimization is a computational process aimed at finding the coordinates of atoms that correspond to the lowest energy, and thus the most stable, molecular structure. researchgate.net This is achieved using various theoretical methods, with Density Functional Theory (DFT) and the ab initio Hartree-Fock (HF) method being two of the most prominent. mdpi.com

The HF method is a foundational ab initio technique that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. mdpi.com While significant, it does not fully account for electron correlation. DFT, on the other hand, is a method that determines the electronic structure by modeling the electron density, which includes effects of electron correlation, often leading to results that align more closely with experimental data. mdpi.comnih.gov A popular functional used in DFT studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). researchgate.netresearchgate.net

These calculations are performed with a "basis set," which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include 6-31G*, 6-311G, and 6-311++G(d,p), with the latter being more extensive and generally providing more accurate results. mdpi.comresearchgate.net

For cyclohexanone (B45756) derivatives, DFT calculations have been used to determine key structural parameters. For example, studies on 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone optimized with the APFD/6-311+G(d,p) basis set revealed that the C-C bond lengths in the benzene (B151609) rings are approximately 1.40 Å, intermediate between typical single (1.54 Å) and double (1.33 Å) bonds. acs.org The bond distance of the carbonyl group (C=O) is also a critical parameter determined through these optimizations. acs.org

| Parameter | Description | Typical Computational Method |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT (e.g., B3LYP/6-311G+(d,p)) |

| Bond Angles | The angle formed between three atoms across at least two bonds. | DFT (e.g., B3LYP/6-311G+(d,p)) |

| Dihedral Angles | The angle between two intersecting planes, crucial for defining conformation. | DFT (e.g., B3LYP/6-311G+(d,p)) |

This table outlines the key parameters obtained from geometry optimization and a common computational method used for their calculation.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For 4-(m-Tolyl)cyclohexanone, this involves the conformation of the cyclohexane (B81311) ring and the orientation of the m-tolyl substituent.

The cyclohexane ring is not planar and primarily adopts a "chair" conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. slideshare.net Other, higher-energy conformations include the "boat," "twist-boat," and "half-chair." slideshare.net Computational methods can calculate the potential energy of each conformation, confirming the chair form as the global minimum. upenn.edu

In a substituted cyclohexane like this compound, the substituent can occupy one of two positions in the chair conformation: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). The relative stability of these two conformers is determined by steric interactions. libretexts.org Generally, a bulky substituent like the m-tolyl group is more stable in the equatorial position to avoid 1,3-diaxial interactions (steric hindrance) with the axial hydrogens on the same side of the ring. Computational energy minimization can precisely quantify this energy difference, confirming the preference for the equatorial conformer. Studies on similar systems consistently show that placing large groups in equatorial positions results in a lower-energy, more stable molecule. upenn.edu

Electronic Structure Analysis and Reactivity Prediction

Beyond molecular geometry, computational methods elucidate the electronic distribution within the molecule, which is key to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcomes of chemical reactions. wuxibiology.com It focuses on the two most important molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

HOMO : This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor. ossila.com

LUMO : This is the innermost orbital without electrons. Its energy level corresponds to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor. ossila.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE) . This gap is a critical descriptor of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. acs.orgnumberanalytics.com

DFT calculations are commonly used to compute the energies of these orbitals. For example, in a study of bischalcone derivatives of cyclohexanone, the HOMO-LUMO gap was calculated using DFT (B3LYP/6-311G+(d,p) and APFD/6-311+G(d,p)) to analyze reactivity. acs.org

| Parameter | Energy (eV) - Illustrative | Description |

| EHOMO | ~ -6.0 to -7.0 | Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability. |

| ELUMO | ~ -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability. |

| ΔE (Gap) | ~ 4.0 to 5.0 | ELUMO - EHOMO. Indicates chemical reactivity and stability. researchgate.net |

This table provides an illustrative range of FMO energies for aryl-substituted ketones based on computational studies of analogous compounds. Actual values for this compound would require specific calculation.

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. researchgate.netacs.org MEP is an invaluable tool for identifying the sites most likely to be involved in electrophilic and nucleophilic attacks. acs.org

The map is color-coded to represent different potential values: youtube.com

Red : Regions of most negative electrostatic potential. These areas are electron-rich and are the preferred sites for attack by electrophiles (e.g., protons).

Blue : Regions of most positive electrostatic potential. These areas are electron-poor and are susceptible to attack by nucleophiles.

Green : Regions of neutral or near-zero potential.

For this compound, an MEP map would be expected to show a strong negative potential (red) around the carbonyl oxygen atom due to the presence of its lone pairs of electrons, making it a center for electrophilic interaction. researchgate.netscribd.com Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly those adjacent to the carbonyl group. researchgate.net The aromatic ring would show a mixed potential, with the π-electron cloud generally creating a region of negative potential above and below the plane of the ring.

From the calculated HOMO and LUMO energies, a set of global chemical reactivity descriptors can be derived based on DFT. researchgate.netacs.org These parameters provide quantitative measures of a molecule's stability and reactivity.

According to Koopmans' theorem, the ionization potential (I) can be approximated as the negative of the HOMO energy (I ≈ -EHOMO), and the electron affinity (A) as the negative of the LUMO energy (A ≈ -ELUMO). acs.org From these, other key descriptors are calculated:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. acs.org η = (I - A) / 2

Chemical Softness (S): The reciprocal of chemical hardness. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). acs.org

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer; related to stability. acs.org |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons; a measure of electrophilic character. acs.org |

This table defines key chemical reactivity descriptors and the formulas used for their derivation from HOMO and LUMO energies.

Spectroscopic Property Simulations and Correlations

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules. By employing quantum mechanical calculations, it is possible to simulate spectra, assign experimental bands, and gain a deeper understanding of the relationship between molecular structure and its spectroscopic signature. For this compound, theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating its vibrational and magnetic resonance characteristics.

Vibrational Spectroscopy Predictions (FT-IR, FT-Raman)

Theoretical vibrational analysis is a cornerstone of computational spectroscopy, offering detailed insights into the molecular vibrations that give rise to Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. These computational methods can predict the frequencies and intensities of vibrational modes, which is crucial for the accurate assignment of experimental spectra.

Methodology: The standard approach involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies at the same level of theory. DFT methods, particularly with hybrid functionals like B3LYP, combined with Pople-style basis sets such as 6-311++G(d,p), have been shown to provide excellent agreement with experimental data for a wide range of organic molecules, including cyclohexanone derivatives. nih.govacs.orgnih.govspectrabase.com Due to the nature of harmonic approximations, calculated frequencies are often systematically higher than experimental ones. To correct for this, uniform scaling factors are typically applied. nih.gov The assignment of each calculated mode is then performed based on the Potential Energy Distribution (PED). nih.gov

Findings for Analogous Systems: While specific computational vibrational studies on this compound are not readily available in the literature, extensive research on cyclohexanone and its substituted derivatives provides a clear picture of the expected vibrational modes. For instance, studies on 2,6-bis(benzylidene)cyclohexanone and cyclohexanone oxime have successfully used DFT calculations to interpret their FT-IR and FT-Raman spectra. nih.govnih.govresearchgate.net

The key vibrational modes for a molecule like this compound can be categorized as follows:

C=O Stretching: The carbonyl group (C=O) stretch is one of the most characteristic vibrations. For cyclohexanone, this band appears around 1715-1725 cm⁻¹. In substituted cyclohexanones, its position can be influenced by the electronic effects of the substituents. nih.gov Theoretical calculations on similar ketones confirm this region. worldscientific.com

Cyclohexane Ring Vibrations: The cyclohexane ring gives rise to a series of complex vibrations, including stretching, scissoring, twisting, and rocking modes of its CH₂ groups. These typically appear in the fingerprint region of the IR spectrum.

Tolyl Group Vibrations: The m-tolyl substituent will exhibit its own characteristic vibrations. These include aromatic C-H stretching modes (typically above 3000 cm⁻¹), aromatic C-C stretching modes (in the 1400-1600 cm⁻¹ region), and in-plane and out-of-plane C-H bending modes.

Methyl Group Vibrations: The methyl group of the tolyl substituent will have symmetric and asymmetric stretching and bending modes.

Below is a table of representative calculated vibrational frequencies for a similar compound, 4-phenylcyclohexanone (B41837), which illustrates the expected regions for key vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch | ~1720 |

| Aromatic C=C Stretch | 1605, 1495, 1450 |

| CH₂ Scissoring | 1440 - 1460 |

| C-H Bending (Aromatic/Aliphatic) | 1000 - 1300 |

| Ring Puckering/Deformation | < 600 |

This table is illustrative and compiled from typical values found in computational studies of similar aryl-cyclohexanone structures.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. nih.govmdpi.com These calculations provide theoretical chemical shifts (δ) for ¹H and ¹³C nuclei, which are invaluable for assigning peaks in experimental spectra and for confirming molecular structures.

Methodology: The GIAO calculations are typically performed on the optimized geometry of the molecule using DFT methods. The choice of functional and basis set can significantly impact the accuracy of the predicted shifts. mdpi.com Calculations are often performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. mdpi.com The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). chemaxon.com

Findings for Analogous Systems: Specific GIAO calculations for this compound are not documented in available literature. However, experimental and computational data for analogous compounds like 4-phenylcyclohexanone provide a strong basis for predicting the chemical shifts. spectrabase.comrjpbcs.com For example, the best performing DFT methodologies for predicting ¹H and ¹³C NMR chemical shifts have been identified as WP04/6-311++G(2d,p) and ωB97X-D/def2-SVP, respectively, often in combination with a PCM solvent model. mdpi.com

The expected chemical shifts for this compound can be estimated based on these analogous systems:

¹H NMR: The protons on the tolyl group would appear in the aromatic region (δ 7.0-7.3 ppm). The methyl group protons would be a singlet around δ 2.3 ppm. The protons on the cyclohexanone ring would be in the aliphatic region (δ 1.8-3.0 ppm), with their exact shifts and multiplicities depending on their axial or equatorial positions and their proximity to the carbonyl and tolyl groups. The proton at the C4 position, attached to the tolyl group, would likely be a multiplet in the δ 2.5-3.0 ppm range.

¹³C NMR: The carbonyl carbon is the most deshielded, with a predicted chemical shift above δ 200 ppm (typically ~210 ppm for cyclohexanones). pdx.edu The aromatic carbons of the tolyl group would appear between δ 120-145 ppm. The carbons of the cyclohexanone ring would resonate between δ 30-50 ppm.

The following table presents experimental NMR data for the closely related 4-phenylcyclohexanone, which serves as a useful reference.

| Nucleus | Experimental Chemical Shift (δ, ppm) in CDCl₃ |

| C=O (C1) | ~211 |

| C (ipso-phenyl) | ~145 |

| C (ortho-phenyl) | ~129 |

| C (meta-phenyl) | ~127 |

| C (para-phenyl) | ~126 |

| C4 (CH-phenyl) | ~45 |

| C2, C6 (CH₂) | ~42 |

| C3, C5 (CH₂) | ~34 |

| Aromatic Protons | 7.20 - 7.40 (m) |

| C4 Proton | 2.90 - 3.15 (m) |

| C2, C6 Protons | 2.50 - 2.65 (m) |

| C3, C5 Protons | 1.90 - 2.20 (m) |

Data sourced from spectral databases for 4-phenylcyclohexanone and may vary slightly based on experimental conditions. spectrabase.com

Investigation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states. For systems involving this compound, theoretical calculations can elucidate the energetics and kinetics of reactions such as enolate formation, aldol (B89426) condensations, and various nucleophilic additions.

Methodology: The investigation of a reaction pathway begins with locating the equilibrium geometries of the reactants, products, and any intermediates. Following this, the transition state (TS) structure that connects these stationary points on the potential energy surface must be identified. A transition state is a first-order saddle point, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS correctly connects the desired reactant and product states. researchgate.net The activation energy (Ea) is determined by the energy difference between the transition state and the reactants, providing insight into the reaction kinetics. nsf.gov DFT methods are commonly used for these calculations.

Findings for Cyclohexanone Systems: While specific mechanistic studies on this compound are not prominent, the reaction mechanisms of the parent cyclohexanone are well-studied computationally. A key reaction is the aldol condensation, which proceeds through the formation of an enolate. pearson.com The mechanism involves:

Enolate Formation: A base abstracts an α-hydrogen from the cyclohexanone, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of a second cyclohexanone molecule.

Protonation: A proton transfer step forms the β-hydroxy ketone (aldol adduct).

Dehydration: Elimination of a water molecule yields the α,β-unsaturated ketone. pearson.comnih.gov

Computational studies on these steps for cyclohexanone have determined the activation barriers and reaction energies, providing a quantitative understanding of the process. acs.org For example, the apparent activation energy for the dimer formation in cyclohexanone self-condensation has been calculated to be around 54 kJ/mol under certain catalytic conditions. nih.gov Similar computational approaches have been used to study the reaction of cyclohexanone enamines with nitroalkenes, exploring competing pathways and the stability of intermediates like nitrocyclobutanes. acs.org These studies highlight how steric and electronic effects, which would be influenced by the m-tolyl group, can direct the reaction towards specific products. acs.org

Non-Linear Optical (NLO) Property Calculations

Molecules that exhibit significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. rjpbcs.commsu.edu Computational methods allow for the prediction of these properties, guiding the design of new NLO materials. Organic molecules featuring donor-acceptor groups connected by a π-conjugated system often exhibit large NLO responses. rsc.orgunifr.ch

Methodology: The key NLO properties, such as the static and dynamic first hyperpolarizability (β) and second hyperpolarizability (γ), can be calculated using quantum chemical methods. unifr.ch These calculations are typically performed using time-dependent DFT (TD-DFT) or other correlated methods. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, such as second-harmonic generation. nih.gov A large β value is often associated with a significant intramolecular charge transfer from an electron-donating group (D) to an electron-accepting group (A) through a π-system. rsc.org

Findings for Related Systems: For a molecule like this compound, the NLO properties are expected to be modest. While the tolyl group can act as a weak electron donor and the carbonyl group as an electron acceptor, the lack of a direct, extended π-conjugation system between them limits the potential for a large NLO response.

However, computational studies on related chalcone-like derivatives of cyclohexanone, such as 2,6-bis(p-N,N-dimethyl benzylidene)cyclohexanone, have shown significant NLO properties. rsc.org In these systems, the extended conjugation from the donor-substituted benzylidene moieties through the cyclohexanone core enables efficient intramolecular charge transfer, leading to large calculated hyperpolarizability values. researchgate.netdntb.gov.uafrontiersin.org

The table below shows representative calculated NLO properties for a D-π-A chromophore containing a cyclohexanone core, illustrating the type of data generated in such studies.

| Property | Calculated Value |

| Dipole Moment (μ) | ~5 - 10 Debye |

| Average Polarizability (α) | ~40 - 60 x 10⁻²⁴ esu |

| First Hyperpolarizability (β_tot) | ~100 - 500 x 10⁻³⁰ esu |

This table is illustrative, with values based on computational studies of donor-acceptor substituted cyclohexanone derivatives. The exact values are highly dependent on the specific molecular structure and the level of theory used. rsc.orgdntb.gov.ua

Applications of 4 M Tolyl Cyclohexanone in Advanced Organic Synthesis

Utilization as a Key Synthetic Building Block

4-(m-Tolyl)cyclohexanone serves as a fundamental building block for the synthesis of more complex molecules. alibaba.com Its utility stems from the reactivity of the ketone's α-protons and the carbonyl carbon, as well as the potential for electrophilic substitution on the m-tolyl ring. The cyclohexyl framework provides a sturdy, three-dimensional scaffold that can be incorporated into larger structures.

One key reaction type that demonstrates its role as a building block is the Michael addition. For instance, related tolyl-containing structures can undergo Michael additions with various nucleophiles to create highly functionalized cyclohexane (B81311) derivatives. jomardpublishing.com The ketone group can be readily transformed into other functional groups such as alcohols and alkenes, further expanding its synthetic potential. The inherent structure of this compound makes it an ideal starting point for constructing molecules that require a specific spatial arrangement of aromatic and aliphatic components.

Intermediate in the Synthesis of Complex Organic Molecules

The strategic importance of this compound is evident in its use as a key intermediate in multi-step syntheses of complex organic molecules, including those with significant biological activity.

A prominent example is its role in the synthesis of tetrahydrocarbazoles via the Fischer indole (B1671886) synthesis. wjarr.com In this classic reaction, a substituted cyclohexanone (B45756), such as this compound, is condensed with a phenylhydrazine (B124118) derivative. The resulting hydrazone undergoes an acid-catalyzed sigmatropic rearrangement to form the tricyclic tetrahydrocarbazole skeleton, a core structure found in many natural products and pharmacologically active compounds. wjarr.com

Furthermore, the core structure of arylcyclohexanones is a recognized pharmacophore. For example, derivatives of the related 4-(p-tolyl)cyclohexanone have been developed as potent opioid analgesics. wikipedia.org In these syntheses, the ketone group is often modified, for instance, through a Grignard reaction, to introduce new side chains that enhance biological activity. wikipedia.org Similarly, m-tolyl analogs have been synthesized as part of research into potential treatments for Alzheimer's disease, highlighting the role of this intermediate in medicinal chemistry. mdpi.com

Table 1: Examples of Complex Molecules Synthesized from Arylcyclohexanone Intermediates

| Intermediate Class | Target Molecule Class | Synthetic Method | Potential Application | Reference |

|---|---|---|---|---|

| Substituted Cyclohexanones | Tetrahydrocarbazoles | Fischer Indole Synthesis | Pharmaceuticals, Natural Products | wjarr.com |

| 4-(p-Tolyl)cyclohexanone Derivatives | Arylcyclohexylamine Analgesics | Grignard Reaction, Amination | Opioid Analgesics | wikipedia.org |

Precursor for Diverse Chemical Scaffolds

The chemical reactivity of this compound allows it to be a precursor for a wide array of chemical scaffolds, particularly heterocyclic systems. These scaffolds are foundational in drug discovery and materials science.

Through condensation reactions with various reagents, the cyclohexanone ring can be fused or appended to other ring systems.

Indazoles: Reaction of related tolyl-cyclohexanone derivatives with hydrazine (B178648) can lead to the formation of tetrahydro-1H-indazole structures. jomardpublishing.comresearchgate.net

Quinazolinones: The tolyl-cyclohexane motif can be incorporated into quinazolinone hybrids, which have been investigated for their antibacterial properties. rsc.org

Thiazolidinones: One-pot, three-component reactions involving a ketone (like cyclohexanone), an amine (like p-toluidine), and thioglycolic acid are used to synthesize spiro-thiazolidinone derivatives. researchgate.net

Benzisoxazoles: Reaction with hydroxylamine (B1172632) can yield dihydrobenzo[c]isoxazol-4(5H)-one structures. researchgate.net

This versatility makes this compound a valuable starting material for generating libraries of diverse compounds for screening purposes.

Table 2: Diverse Scaffolds Derived from Tolyl and Cyclohexanone Precursors

| Precursor(s) | Reagent(s) | Resulting Scaffold | Reference |

|---|---|---|---|

| Tolyl-cyclohexanone derivative | Hydrazine Hydrate | Tetrahydro-1H-indazole | jomardpublishing.comresearchgate.net |

| p-Toluidine (B81030), Cyclohexanone | Thioglycolic Acid | Thiazolidinone | researchgate.net |

| Cyclohexanedione, p-Toluidine | Hydroxylamine | Dihydrobenzo[c]isoxazole | researchgate.net |

| p-Tolyl Acetonitrile derivative | Various | Quinazolinone | rsc.org |

Development of Novel Ligands or Reagents

The structure of this compound is well-suited for the design and synthesis of novel ligands and reagents for both catalysis and biological applications. The term 'ligand' in this context refers to a molecule that binds to a central metal atom in a coordination complex or to a target site on a biological macromolecule.

In catalysis, the tolylcyclohexanone scaffold can be modified to create chiral ligands for asymmetric synthesis. For example, related tolylcyclohexanone structures have been used in rhodium-catalyzed 1,4-addition reactions, where the ligand structure influences the stereochemical outcome of the reaction. semanticscholar.org

In medicinal chemistry and chemical biology, the scaffold is used to develop ligands for specific biological targets, such as G protein-coupled receptors (GPCRs). nih.gov The synthesis of m-tolyl analogs for investigating potential Alzheimer's disease treatments is a direct example of developing ligands intended to interact with specific protein targets in the central nervous system. mdpi.com The combination of a rigid cyclohexyl ring and a modifiable aromatic group allows for the precise tuning of the molecule's shape and electronic properties to achieve high affinity and selectivity for a given receptor. nih.gov

Future Prospects and Emerging Research Areas for 4 M Tolyl Cyclohexanone

The exploration of 4-(m-Tolyl)cyclohexanone and its derivatives is entering a new phase characterized by a drive towards efficiency, sustainability, and a deeper mechanistic understanding. Future research is poised to unlock the full potential of this versatile chemical scaffold, with several key areas emerging as focal points for innovation. These areas range from the development of environmentally benign synthetic routes to the application of advanced analytical and computational tools for precise molecular engineering.

Q & A

Q. What are the common synthetic routes for 4-(m-Tolyl)cyclohexanone, and how do reaction conditions influence product purity?

Methodological Answer: this compound is typically synthesized via Friedel-Crafts acylation, where m-tolyl derivatives react with cyclohexanone precursors. Key steps include:

- Oxidation : Use oxidizing agents like KMnO₄ (acidic conditions) or CrO₃ to convert substituted cyclohexanol intermediates to ketones .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes byproducts like unreacted m-tolyl precursors.

- Yield Optimization : Excess acylating agents (e.g., AlCl₃ as a Lewis catalyst) improve efficiency, but side reactions (e.g., over-oxidation to carboxylic acids) require controlled stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The ketone carbonyl signal appears at ~207 ppm (¹³C). Aromatic protons from the m-tolyl group show splitting patterns consistent with meta-substitution (e.g., 1H singlet for the methyl group at δ 2.3 ppm) .

- IR Spectroscopy : A strong C=O stretch at ~1715 cm⁻¹ confirms the ketone. Absence of O-H stretches (3300–3500 cm⁻¹) rules out alcohol impurities .

- Mass Spectrometry : Molecular ion peak at m/z 200.3 (calculated for C₁₃H₁₆O) with fragmentation patterns matching cyclohexanone derivatives .

Advanced Research Questions

Q. How can the Box-Behnken design (BBD) optimize reaction parameters for synthesizing this compound derivatives?

Methodological Answer: BBD is a response surface methodology to assess interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For example:

- Factors : Reaction temperature (X₁: 60–100°C), catalyst concentration (X₂: 5–15 mol%), and solvent polarity (X₃: toluene/DMF ratio).

- Response : Yield (%) or enantiomeric excess (for chiral derivatives).

- Analysis : A quadratic model (e.g., Y = β₀ + ΣβᵢXᵢ + ΣβᵢⱼXᵢXⱼ) identifies optimal conditions. Validation via ANOVA ensures statistical significance .

Q. How does the m-tolyl substituent influence stereoselectivity in proline-catalyzed asymmetric reactions?

Methodological Answer: The bulky m-tolyl group induces steric hindrance, favoring axial attack in reductions (e.g., LiAlH₄). Computational studies (DFT at B3LYP/6-31G**) show:

Q. How to resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

- Variable Control : Trace moisture or impurities in AlCl₃ (Friedel-Crafts catalyst) can drastically alter yields. Use anhydrous conditions and freshly distilled solvents.

- Analytical Validation : Compare HPLC purity data (e.g., ≥98% by area normalization) across studies. Discrepancies may arise from unaccounted byproducts (e.g., dimerization products) .

- Reagent Source : Commercial AlCl₃ batches vary in activity; in-house sublimation improves consistency .

Applications in Scientific Research

Q. How is this compound utilized as a chiral building block in natural product synthesis?

Methodological Answer:

- Protective Group Strategies : The ketone can be converted to a silyl ether (e.g., TBS protection) to prevent unwanted reactivity during multi-step syntheses.

- Diastereoselective Fluorination : Derivatives like 4-(m-Tolyl)-1-fluorocyclohexane are intermediates in vitamin D₃ analogues. Fluorodesilylation reactions achieve >95% diastereomeric excess using BF₃·Et₂O .

Q. What computational tools predict the reactivity of this compound in radical-mediated reactions?

Methodological Answer:

- DFT Calculations : Simulate bond dissociation energies (BDEs) to identify sites prone to radical formation (e.g., C-H bonds α to the ketone).

- Reaxys/Pistachio Models : Screen reaction databases for analogous cyclohexanone derivatives undergoing autoxidation or β-scission .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (irritant).

- PPE : Nitrile gloves and safety goggles prevent skin/eye contact.

- Spill Management : Absorb with inert material (vermiculite) and neutralize with 10% acetic acid before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.